Ethyl 4-(2-aminoethoxy)benzoate
Overview
Description
It is a white crystalline powder with a molecular weight of 225.28 g/mol and a melting point of 89-92°C. The compound is known for its ability to block nerve signals in the body, providing pain relief during minor surgical procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(2-aminoethoxy)benzoate can be synthesized through the reduction of ethyl 4-nitrobenzoate. A typical procedure involves the use of indium powder and ammonium chloride in ethanol. The reaction mixture is heated at reflux for 2.5 hours, followed by extraction and purification steps .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of batch reactors and continuous flow systems can optimize the yield and purity of the product. The integration of reactive distillation columns has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(2-aminoethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Ethyl 4-(2-aminoethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving nerve signal blocking and pain relief mechanisms.
Medicine: Commonly used as a local anesthetic in minor surgical procedures and dental treatments.
Industry: Utilized in the production of various pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The primary mechanism of action of ethyl 4-(2-aminoethoxy)benzoate involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area . This action is particularly useful in providing localized pain relief during medical procedures.
Comparison with Similar Compounds
Ethyl 4-aminobenzoate: Another local anesthetic with similar properties but different molecular structure.
Methyl 4-aminobenzoate: Used in similar applications but has a different ester group.
Benzocaine: A widely used local anesthetic with a similar mechanism of action but different chemical structure.
Uniqueness: Ethyl 4-(2-aminoethoxy)benzoate stands out due to its specific ester group, which can influence its solubility, stability, and overall effectiveness as a local anesthetic. Its unique structure allows for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
ethyl 4-(2-aminoethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)9-3-5-10(6-4-9)15-8-7-12/h3-6H,2,7-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMQSCQEUUXRDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557156 | |
Record name | Ethyl 4-(2-aminoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119932-34-2 | |
Record name | Ethyl 4-(2-aminoethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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